molecular formula C21H45N B8549168 N,N-Diethylheptadecan-1-amine CAS No. 66326-18-9

N,N-Diethylheptadecan-1-amine

Cat. No.: B8549168
CAS No.: 66326-18-9
M. Wt: 311.6 g/mol
InChI Key: PKCBOINYQMFSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethylheptadecan-1-amine is a useful research compound. Its molecular formula is C21H45N and its molecular weight is 311.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

N,N-Diethylheptadecan-1-amine serves as a versatile building block in organic chemistry. Its applications include:

  • Amide Coupling Reactions : The compound can act as a coupling agent in the formation of amides from carboxylic acids and amines. Its steric hindrance allows for selective reactions while minimizing side products, making it a preferred choice in synthetic pathways where precision is crucial.
  • Alkylation Reactions : this compound is used in alkylation processes to transform secondary amines into tertiary amines. This transformation is significant in producing complex organic molecules used in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The pharmacological potential of this compound has been explored in various studies:

  • Neuroprotective Properties : Research has indicated that derivatives of long-chain amines, including this compound, exhibit neuroprotective effects against diseases such as Alzheimer's. These compounds can inhibit acetylcholinesterase, an enzyme linked to neurodegeneration, thereby enhancing cognitive functions .
  • Drug Delivery Systems : The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate drugs for targeted delivery. This property is particularly useful in formulating medications that require controlled release profiles.

Material Science

In material science, this compound finds applications due to its surfactant properties:

  • Emulsifiers : The compound acts as an effective emulsifier in cosmetic and personal care formulations, stabilizing oil-in-water emulsions. Its hydrophobic tail provides stability to emulsions, which is critical for product performance.
  • Corrosion Inhibitors : Due to its ability to adsorb onto metal surfaces, this compound is employed as a corrosion inhibitor in various industrial applications. It forms protective films on metal surfaces, preventing oxidation and degradation.

Case Study 1: Neuroprotective Effects

A study investigated the effects of long-chain amines on acetylcholinesterase activity. The results indicated that this compound derivatives significantly inhibited this enzyme, suggesting potential therapeutic applications in treating Alzheimer's disease .

Case Study 2: Emulsification Efficiency

In a comparative study of various surfactants used in cosmetic formulations, this compound demonstrated superior emulsifying properties compared to traditional surfactants. This led to enhanced stability and texture in formulations containing oils and active ingredients .

Properties

CAS No.

66326-18-9

Molecular Formula

C21H45N

Molecular Weight

311.6 g/mol

IUPAC Name

N,N-diethylheptadecan-1-amine

InChI

InChI=1S/C21H45N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(5-2)6-3/h4-21H2,1-3H3

InChI Key

PKCBOINYQMFSKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCN(CC)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 40 ml ethanol solution containing 0.015 g of RhCl3.3H2O, 35 g of 1-hexadecene, and 18 g of diethylamine was charged in an autoclave of 200 ml capacity, and the reaction was conducted under the conditions described in Example 1. Upon completion of the reaction, the contents separated into a product amine phase and a yellow solvent phase. To this solvent phase again were added 1-hexadecene and diethylamine in the same amounts as used in the first run, followed by phase separation. Further, the starting materials were added to the resulting solvent phase to conduct the reaction. In such a manner, the reaction was repeated. The olefin conversions and the yields of heptadecyldiethylamine thus obtained are as follows.
[Compound]
Name
RhCl3.3H2O
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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